molecular formula C16H22N2O2 B7645134 3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide

3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide

Cat. No. B7645134
M. Wt: 274.36 g/mol
InChI Key: LVXVIHXOYWRJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide, also known as DPI, is a potent and selective inhibitor of NADPH oxidases (NOXs), which are enzymes that generate reactive oxygen species (ROS) in cells. DPI has been widely used in scientific research to study the role of NOXs in various physiological and pathological processes.

Mechanism of Action

3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide inhibits NOXs by blocking the transfer of electrons from NADPH to molecular oxygen, which is the first step in the generation of ROS. This compound binds to the flavin adenine dinucleotide (FAD) site of NOXs and prevents the formation of the FAD-semiquinone intermediate, which is required for the transfer of electrons to molecular oxygen. Therefore, this compound effectively blocks the production of ROS by NOXs.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in various cell types and tissues. For example, this compound has been shown to reduce ROS production, oxidative stress, and inflammation in cardiovascular cells and tissues. This compound has also been shown to protect against ischemia-reperfusion injury in the heart and brain. In addition, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide has several advantages for lab experiments. First, this compound is a potent and selective inhibitor of NOXs, which makes it a useful tool for studying the role of NOXs in various physiological and pathological processes. Second, this compound is relatively easy to synthesize and is commercially available from several suppliers. Third, this compound has been extensively studied in scientific research and its mechanism of action and biochemical and physiological effects are well characterized.
However, there are also some limitations to the use of this compound in lab experiments. First, this compound may have off-target effects on other enzymes or receptors, which could complicate the interpretation of experimental results. Second, this compound may have cytotoxic effects at high concentrations, which could limit its use in some cell types or tissues. Third, this compound may not be suitable for in vivo studies due to its poor pharmacokinetic properties.

Future Directions

There are several future directions for the use of 3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide in scientific research. First, this compound could be used to investigate the role of NOXs in other diseases or physiological processes, such as diabetes, obesity, and aging. Second, this compound could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Third, new derivatives or analogs of this compound could be synthesized and tested for their potency and selectivity as NOX inhibitors. Fourth, new methods or technologies could be developed to improve the pharmacokinetic properties of this compound and enable its use in in vivo studies.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of NOXs that has been widely used in scientific research to study the role of NOXs in various physiological and pathological processes. This compound has a well-characterized mechanism of action and biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. There are several future directions for the use of this compound in scientific research, which could lead to new insights into the role of NOXs in health and disease.

Synthesis Methods

3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide can be synthesized by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(2-oxo-2-piperidin-1-yl)ethylamine in the presence of triethylamine to yield this compound. This synthesis method has been described in several publications and is relatively straightforward.

Scientific Research Applications

3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide has been used in a wide range of scientific research to investigate the role of NOXs in various physiological and pathological processes. For example, this compound has been used to study the role of NOXs in cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure. This compound has also been used to investigate the role of NOXs in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been used to study the role of NOXs in cancer, inflammation, and oxidative stress.

properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-6-7-14(10-13(12)2)16(20)17-11-15(19)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXVIHXOYWRJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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